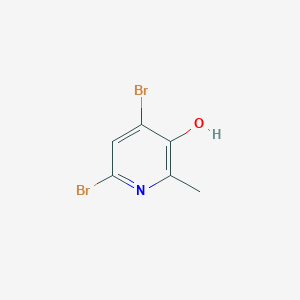

4,6-Dibromo-2-methylpyridin-3-ol

Beschreibung

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, forms the structural core of a vast array of important substances. pharmaguideline.comslideshare.net Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. lifechemicals.com The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com

In organic synthesis, pyridine and its derivatives are utilized in various capacities. They can function as solvents, reagents, and catalysts. youtube.com Their basic nature, owing to the lone pair of electrons on the nitrogen atom, allows them to act as proton acceptors in numerous reactions. pharmaguideline.comyoutube.com Furthermore, they serve as crucial building blocks, or synthons, for constructing more complex molecules. The versatility of the pyridine nucleus allows for substitutions that can target a wide range of biological processes, making these compounds valuable in drug design and discovery. researchgate.net

The Role of Halogenation in Modulating Pyridine Reactivity and Properties

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful tool in synthetic and medicinal chemistry. tutorchase.com Attaching halogens to a pyridine ring significantly alters its electronic properties and, consequently, its reactivity. The high electronegativity of halogens makes the already electron-deficient pyridine ring even more so, influencing how it interacts with other reagents. pharmaguideline.com

In the context of medicinal chemistry, halogenation can enhance the therapeutic properties of a drug molecule. Key effects include:

Increased Lipophilicity : The ability of a compound to dissolve in fats and lipids can be improved, potentially enhancing its absorption and distribution in the body. tutorchase.com

Enhanced Binding Affinity : Halogens can form strong, stable bonds, including halogen bonds, with biological targets like enzymes and receptors, which can increase a drug's potency. tutorchase.comnih.gov

Improved Metabolic Stability : Introducing halogens can make a compound less susceptible to metabolic degradation, thereby increasing its active duration. tutorchase.com

Specific Academic Interest in 4,6-Dibromo-2-methylpyridin-3-ol

Academic and commercial interest in this compound is primarily as a chemical building block. Its structure, featuring two bromine atoms and hydroxyl and methyl groups on the pyridine core, makes it a potentially useful intermediate for synthesizing more complex, highly substituted pyridine derivatives. The bromine atoms, in particular, serve as reactive handles for various cross-coupling reactions, a common strategy in modern organic synthesis.

Despite its potential, a review of the scientific literature indicates that this compound is a sparsely studied compound compared to its isomers, such as 2,4-Dibromo-6-methylpyridin-3-ol. While it is available from commercial suppliers, detailed reports on its synthesis, reactivity, or applications in peer-reviewed journals are not prominent.

Below is a table of basic properties for the compound.

| Property | Value |

| CAS Number | 188923-75-3 |

| Molecular Formula | C₆H₅Br₂NO |

| IUPAC Name | 4,6-dibromo-2-methyl-3-pyridinol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is characterized by a significant knowledge gap. The compound is cataloged and sold as a reagent, yet it lacks a substantial body of published research exploring its chemical utility or potential biological activity. sigmaaldrich.com

The primary gaps in knowledge include:

Optimized Synthesis : While its structure suggests plausible synthetic pathways, detailed and optimized procedures for its preparation are not widely reported in academic literature.

Reactivity Profile : There is a lack of comprehensive studies on the reactivity of this compound. Research exploring its participation in various reaction types, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, would be valuable to establish its utility as a synthetic intermediate.

Application in Medicinal Chemistry : Unlike many other halogenated pyridinols, there is no significant body of work investigating the biological or medicinal properties of this specific isomer.

This scarcity of data suggests that this compound represents an under-explored area of pyridine chemistry, holding potential for future research endeavors to fully characterize its properties and applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-75-3 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dibromo 2 Methylpyridin 3 Ol and Its Precursors

Retrosynthetic Analysis of 4,6-Dibromo-2-methylpyridin-3-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachyoutube.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, or FGI) to identify potential precursors. youtube.comyoutube.com

For this compound, the primary disconnections involve the carbon-bromine bonds and the installation of the hydroxyl and methyl groups onto the pyridine (B92270) core. A logical retrosynthetic approach would be:

C-Br Bond Disconnection: The two bromine atoms at positions 4 and 6 can be disconnected, suggesting an electrophilic bromination of a precursor molecule, 2-methylpyridin-3-ol. This is a common strategy for halogenating activated aromatic rings.

Functional Group Interconversion (FGI): The hydroxyl group at position 3 could potentially be derived from other functional groups, such as an amino group (via a Sandmeyer-type reaction) or a methoxy (B1213986) group (via demethylation). This adds versatility to the choice of precursors.

Pyridine Ring Synthesis: A more fundamental disconnection would involve building the substituted pyridine ring itself from acyclic precursors. Methods like the Hantzsch pyridine synthesis or strategies involving olefin cross-metathesis could be considered for constructing the core 2-methylpyridin-3-ol skeleton. organic-chemistry.org

This analysis suggests that a primary and direct route involves the controlled dibromination of 2-methylpyridin-3-ol. Therefore, the synthesis of this key precursor is a critical step.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the direct precursor, 2-methylpyridin-3-ol, and related intermediates is foundational to producing the final target compound.

The synthesis of brominated pyridines often serves as a key step in more complex molecular constructions. One common strategy involves the direct bromination of a substituted pyridine. For instance, the bromination of 2-picoline (2-methylpyridine) with bromine under the influence of a Lewis acid like aluminum chloride yields a mixture of 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine. google.com A significant challenge with this method is the difficulty in separating the resulting isomers. google.com

Another powerful method is the Sandmeyer reaction, which transforms an amino-substituted pyridine into a bromo-substituted one. This process typically involves treating the aminopyridine with a nitrite (B80452) source in the presence of hydrobromic acid. For example, 2-amino-3-methyl-5-bromopyridine can be converted to 2,5-dibromo-3-methylpyridine (B189406) using this reaction. google.com Similarly, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) by treatment with bromine and hydrobromic acid, followed by sodium nitrite. This approach offers high yields and is often preferred for its regiochemical control when the amino group is strategically placed.

| Intermediate | Starting Material | Reagents | Key Features |

| 3-Bromo-2-methylpyridine | 2-Picoline | Br₂, AlCl₃ | Produces a mixture of isomers that is difficult to separate. google.com |

| 2,5-Dibromo-3-methylpyridine | 2-Amino-3-methyl-5-bromopyridine | HBr, CuBr, NaNO₂ | A Sandmeyer reaction providing a specific isomer. google.com |

| 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine | 1. HBr, Br₂ 2. NaNO₂ | A two-step diazotization-bromination sequence. |

| 5-Bromo-2-methylpyridin-3-amine | N/A | Commercially available | Used in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com |

This table presents various synthetic routes to brominated pyridine intermediates.

The introduction of the methyl and hydroxyl groups can be achieved through various synthetic strategies. The methyl group is often incorporated from the beginning of the synthesis by using a substituted starting material like 2-picoline or its derivatives. google.com Alternatively, modern methods allow for the direct methylation of the pyridine ring. A continuous flow method using a Raney® nickel catalyst and a primary alcohol as the methyl source has been developed for the selective α-methylation of pyridines, offering a greener and more efficient alternative to traditional batch processes. nih.gov

The hydroxyl group is typically introduced onto the pyridine ring through nucleophilic substitution or the transformation of another functional group. For example, a pyridinol can be formed by reacting a corresponding halopyridine with a hydroxide (B78521) source at high temperatures, though yields can be low. iust.ac.ir A more common route involves the diazotization of an aminopyridine followed by hydrolysis. The protection of hydroxyl groups as silyl (B83357) ethers is a common strategy to prevent unwanted reactions during subsequent synthetic steps. chemistry.coach

Direct Bromination Strategies for Pyridin-3-ols

The direct bromination of 2-methylpyridin-3-ol is a straightforward approach to synthesizing this compound. However, controlling the regioselectivity and extent of bromination is crucial.

Early methods involved reacting 2-methylpyridin-3-ol with molecular bromine (Br₂) in acetic acid. These reactions often suffer from the formation of byproducts and require careful temperature control to minimize side reactions like over-bromination or oxidation.

More recent advancements have focused on improving the efficiency and selectivity of this transformation. The use of a catalyst, such as iron(III) bromide (FeBr₃), can enhance the reaction, leading to higher yields with reduced bromine consumption. Microwave-assisted synthesis has also emerged as a valuable tool, significantly reducing reaction times while achieving good yields. Another effective brominating agent for electron-rich heterocyclic systems is N-bromosuccinimide (NBS), which can offer milder reaction conditions and selective bromination. researchgate.netrsc.org

| Method | Reagents | Conditions | Yield | Notes |

| Traditional | Br₂ in Acetic Acid | 40–60°C | Moderate | Prone to side reactions and requires strict temperature control. |

| Catalytic | Br₂ with FeBr₃ catalyst in CH₂Cl₂ | 25°C, 4–6 hours | 65–70% | Improved efficiency and reduced bromine usage. |

| Microwave-Assisted | Br₂ in Acetic Acid | 100°C, 20 minutes | 60% | Rapid reaction time. |

This table compares different direct bromination strategies for pyridin-3-ols.

Regioselective Synthesis of this compound

Achieving the specific 4,6-dibromo substitution pattern is governed by the directing effects of the substituents on the pyridine ring. The hydroxyl group at the C-3 position is a strongly activating, ortho-para directing group. This means it directs incoming electrophiles (like Br⁺) primarily to the C-2, C-4, and C-6 positions. The methyl group at the C-2 position is also an activating, ortho-para director.

In the case of 2-methylpyridin-3-ol, the C-2 position is already substituted. The combined directing effects of the hydroxyl and methyl groups strongly favor electrophilic substitution at the C-4 and C-6 positions, which are ortho and para to the powerful hydroxyl director. Therefore, the direct bromination of 2-methylpyridin-3-ol is expected to yield the 4,6-dibromo product with high regioselectivity, as these positions are electronically activated. The challenge lies not in the regioselectivity of the positions but in controlling the reaction to achieve clean dibromination without forming mono-brominated or other byproducts. This is typically managed by controlling the stoichiometry of the brominating agent and the reaction conditions.

Novel Synthetic Routes and Methodological Advancements

Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. For the synthesis of polysubstituted pyridines like this compound, several novel approaches hold promise.

Flow Chemistry: As mentioned for methylation, continuous flow processes offer significant advantages over traditional batch methods, including improved safety, reduced waste, and shorter reaction times. nih.gov This technology could be adapted for the bromination step to enhance control over reaction parameters and improve yield and purity.

Olefin Cross-Metathesis: This powerful carbon-carbon bond-forming reaction provides a highly versatile and regiocontrolled route to complex substituted pyridines. organic-chemistry.org The strategy involves creating α,β-unsaturated 1,5-dicarbonyl compounds, which then serve as precursors to the pyridine ring. organic-chemistry.org This allows for the precise placement of various substituents, offering a flexible pathway to the core structure of the target molecule.

Catalytic Systems: The development of new catalytic systems for C-H activation and functionalization represents a major frontier. While not specifically detailed for this compound in the provided context, such methods could eventually provide highly efficient and regioselective routes for both the bromination and the construction of the substituted pyridine ring, avoiding the need for pre-functionalized starting materials.

These advanced methodologies point toward a future of more streamlined and environmentally benign syntheses for complex heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dibromo 2 Methylpyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for 4,6-Dibromo-2-methylpyridin-3-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. These would include a signal for the single aromatic proton on the pyridine (B92270) ring, a signal for the protons of the methyl group, and a broad signal for the hydroxyl proton. The precise chemical shifts (δ) and coupling constants (J) would be dependent on the solvent used and the electronic effects of the bromine and hydroxyl substituents. Currently, no experimental ¹H NMR data has been published for this specific compound.

The ¹³C NMR spectrum of this compound would provide information on the six distinct carbon environments within the molecule. Signals would be expected for the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group. The positions of these signals would be influenced by the attached atoms (H, Br, O, N), with the carbons bonded to the electronegative bromine and oxygen atoms appearing at characteristic chemical shifts. As with the proton NMR data, there is no available experimental or predicted ¹³C NMR data for this compound in the reviewed literature.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of atoms within a molecule. These experiments would be invaluable for confirming the structure of this compound. For instance, a COSY spectrum would show correlations between coupled protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively. No studies employing 2D NMR techniques for this compound have been reported.

Vibrational Spectroscopy Applications

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic ring and methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Br stretching vibrations at lower frequencies. The exact wavenumbers of these bands would provide insight into the molecular structure and intermolecular interactions, such as hydrogen bonding. However, no FT-IR spectra for this compound are available in the public domain.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show vibrational modes for the pyridine ring, methyl group, and bromo-substituents. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. The technique would be particularly useful for characterizing the skeletal vibrations of the pyridine ring. There is currently no published Raman spectroscopic data for this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org For this compound, the chromophore is the substituted pyridine ring. The presence of π-bonds and heteroatoms with non-bonding electrons (lone pairs) allows for specific types of electronic transitions.

The primary transitions expected for this molecule are π → π* and n → π*. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of systems with double or triple bonds and aromatic rings. These transitions are typically high in energy and result in strong absorption bands. uzh.ch

n → π Transitions:* This type of transition occurs when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a lower probability, leading to weaker absorption bands compared to π → π* transitions. youtube.com

The hydroxyl (-OH) group and bromine (-Br) atoms act as auxochromes, which are substituents on the chromophore that can modify the wavelength and intensity of the absorption. The electronic transitions for this compound are influenced by the interplay of the pyridine ring's aromatic system and its substituents.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Structural Feature | Expected Energy |

|---|---|---|---|

| π → π* | Electron moves from a π bonding orbital to a π* anti-bonding orbital | Pyridine ring (aromatic system) | High |

| n → π* | Electron moves from a non-bonding orbital to a π* anti-bonding orbital | Nitrogen and Oxygen lone pairs | Low |

| n → σ* | Electron moves from a non-bonding orbital to a σ* anti-bonding orbital | C-N, C-O, C-Br bonds | High |

Note: Transitions involving σ orbitals (n → σ and σ → σ) are very high in energy and typically occur in the far-UV region (<200 nm), which is often outside the range of standard UV-Vis spectrophotometers. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. libretexts.org For this compound (Molecular Formula: C₆H₅Br₂NO), MS provides definitive confirmation of its molecular formula and insights into its chemical stability. sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms in this compound will produce a characteristic triplet of peaks for the molecular ion (M) and any bromine-containing fragments. researchgate.net This pattern will consist of a molecular ion peak (M), an (M+2) peak, and an (M+4) peak, with relative intensities of approximately 1:2:1. researchgate.net

Electron ionization (EI) is a common MS technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is predictable and provides a "fingerprint" of the molecule's structure. libretexts.org

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₆H₅(⁷⁹Br)₂NO | 265 | 1 |

| [M+2]⁺ | C₆H₅(⁷⁹Br)(⁸¹Br)NO | 267 | 2 |

| [M+4]⁺ | C₆H₅(⁸¹Br)₂NO | 269 | 1 |

Note: The nominal molecular weight is 266.92 g/mol . The m/z values are based on the most abundant isotopes of C, H, N, and O, and the two stable isotopes of Br.

Plausible fragmentation pathways for this compound would likely involve the loss of the bromine atoms or the methyl group, or cleavage of the pyridine ring itself.

Table 3: Plausible Mass Spectrometry Fragments

| Fragment Ion | Plausible Origin |

|---|---|

| [M-Br]⁺ | Loss of a bromine radical |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-CO]⁺ | Loss of carbon monoxide from the ring |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The data from an SCXRD experiment first establishes the unit cell of the crystal—the smallest repeating unit of the lattice. The dimensions of the unit cell (lengths a, b, c and angles α, β, γ) define the crystal system. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The analysis also identifies the space group, which describes the symmetry elements (e.g., rotation axes, mirror planes, centers of inversion) within the unit cell. For instance, a related compound, 3,5-Dibromo-2,2,6,6,7,7-hexamethyloctane-4-one, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Without experimental data for this compound, its specific crystal system and space group remain to be determined.

The arrangement of molecules in the crystal is governed by intermolecular forces. For this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyridine nitrogen atom is a strong hydrogen bond acceptor. It is highly probable that strong O-H···N hydrogen bonds form between adjacent molecules, linking them into chains or more complex networks.

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming interactions with electronegative atoms like the oxygen of the hydroxyl group or the nitrogen of a neighboring pyridine ring (C-Br···O or C-Br···N).

π-π Stacking: The planar aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

These interactions collectively determine the density, stability, and physical properties of the crystalline solid.

Pyridin-3-ol and its derivatives can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert. For this compound, the primary tautomeric equilibrium would be between the enol form (the pyridin-3-ol) and the keto form (a zwitterionic pyridinone).

SCXRD provides an unambiguous determination of which tautomeric form is present in the solid state. By precisely locating the positions of all atoms, including the hydrogen of the hydroxyl group, the analysis can distinguish between a C-O single bond and a C=O double bond, and between an O-H group and an N-H group. This information is critical, as the dominant tautomer dictates the molecule's electronic properties and reactivity. Quantum chemical calculations are often used alongside experimental data to understand the relative stability of different tautomers. researchgate.net

Theoretical and Computational Investigations of 4,6 Dibromo 2 Methylpyridin 3 Ol

Non-Covalent Interactions and Intermolecular Bonding Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify and characterize different types of non-covalent bonds. Although a specific Hirshfeld analysis for 4,6-dibromo-2-methylpyridin-3-ol has not been reported, we can infer its potential interaction patterns from studies on analogous molecules.

For instance, analyses of similar brominated pyridines and related heterocyclic systems reveal the significant roles of hydrogen bonds, halogen bonds, and other weak interactions in their solid-state structures. erciyes.edu.trnih.govresearchgate.net

Key Expected Interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom in the pyridine (B92270) ring is a potential acceptor. This would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, which are often dominant in directing the assembly of such molecules.

Halogen Bonding: The bromine atoms are capable of forming halogen bonds (Br···O, Br···N, or Br···Br), a type of non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com These interactions are highly directional and play a crucial role in crystal engineering. mdpi.commdpi.com

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the crystal structure.

Hypothetical Hirshfeld Surface Analysis Data:

Based on analyses of compounds with similar functional groups, a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound could be projected. The following table illustrates the likely distribution of these interactions.

| Intermolecular Contact | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | ~40-45% |

| Br···H/H···Br | ~20-25% |

| O···H/H···O | ~15-20% |

| C···H/H···C | ~5-10% |

| Br···Br/Br···O/Br···N | ~1-5% |

| Other | <1% |

This table is a projection based on data from structurally similar compounds and is intended for illustrative purposes only, as specific data for this compound is not available.

The two-dimensional fingerprint plots derived from a Hirshfeld surface analysis would provide a more detailed, quantitative picture of these interactions. The de (external distance) and di (internal distance) plots would visualize the regions of different contacts, with characteristic spikes and patterns corresponding to specific interaction types. For example, the prominent spikes in the fingerprint plot for a compound like 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one clearly delineate the contributions from H···H, Br···H, C···H, and O···H contacts. nih.gov A similar pattern would be anticipated for this compound, with the precise percentages varying based on its unique crystal packing.

Chemical Reactivity and Derivatization Strategies for 4,6 Dibromo 2 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The feasibility and regioselectivity of EAS on the 4,6-dibromo-2-methylpyridin-3-ol ring are influenced by the electronic effects of the existing substituents.

The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atoms (-Br) are deactivating yet also ortho, para-directing. The methyl group (-CH3) is a weak activator and an ortho, para-director. The pyridine (B92270) nitrogen acts as a deactivating group, withdrawing electron density from the ring, particularly at the ortho and para positions relative to it.

Given the substitution pattern of this compound, the only available position for substitution is C-5. The electronic nature of this position is influenced by all surrounding groups. The activating hydroxyl and methyl groups would enhance reactivity at this site, while the deactivating bromine atoms and the pyridine nitrogen would diminish it. Reactions such as nitration or halogenation would require careful selection of reagents and conditions to achieve substitution at the C-5 position. For instance, nitration can be achieved using nitrating reagents like benzoyl nitrate (B79036) or ethanoyl nitrate. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org

In this compound, the bromine atoms can serve as leaving groups. The pyridine nitrogen, being electron-withdrawing, activates the ring towards nucleophilic attack, especially at the positions ortho and para to it. Therefore, both the C-4 and C-6 bromine atoms are susceptible to substitution by strong nucleophiles. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions. For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature. libretexts.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The reaction of this compound with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one or both bromine atoms, yielding methoxy-substituted pyridinol derivatives. The relative reactivity of the C-4 and C-6 positions would depend on the specific reaction conditions and the steric hindrance around each site.

Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms in this compound are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. fishersci.co.uklibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk The bromine atoms at C-4 and C-6 of this compound can be sequentially or simultaneously coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. organic-chemistry.org The choice of catalyst, ligands, and base is crucial for controlling the selectivity and yield of the reaction. organic-chemistry.org

Reaction Scheme:

this compound + ArB(OH)₂ --(Pd catalyst, base)--> 4-aryl-6-bromo-2-methylpyridin-3-ol or 4,6-diaryl-2-methylpyridin-3-ol

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The bromine atoms of this compound can be coupled with various terminal alkynes to synthesize alkynyl-substituted pyridinol derivatives. rsc.org Similar to the Suzuki coupling, controlling the reaction conditions allows for selective mono- or di-alkynylation.

Reaction Scheme:

this compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> 4-alkynyl-6-bromo-2-methylpyridin-3-ol or 4,6-dialkynyl-2-methylpyridin-3-ol

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for creating new carbon-carbon double bonds. wikipedia.org The bromine atoms on the pyridine ring can participate in Heck reactions with various alkenes, leading to the formation of styryl or other vinyl-substituted pyridinol derivatives. thieme-connect.de The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of complex molecules. youtube.com

Reaction Scheme:

this compound + R-CH=CH₂ --(Pd catalyst, base)--> 4-(alkenyl)-6-bromo-2-methylpyridin-3-ol or 4,6-di(alkenyl)-2-methylpyridin-3-ol

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Aryl/Vinyl-substituted Pyridinol |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Pyridinol |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted Pyridinol |

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional handle for further derivatization of the this compound scaffold.

Etherification:

Etherification involves the conversion of the hydroxyl group into an ether linkage (-OR). This can be achieved through various methods, most commonly the Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

this compound + R-X --(Base)--> 4,6-dibromo-3-(alkoxy)-2-methylpyridine

Esterification:

Esterification is the process of forming an ester from an alcohol and a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The Fischer esterification, using a carboxylic acid and a strong acid catalyst, or acylation with an acyl chloride or anhydride (B1165640) in the presence of a base, are common methods.

Reaction Scheme (with acyl chloride):

this compound + R-COCl --(Base)--> 4,6-dibromo-2-methylpyridin-3-yl acetate (B1210297)

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions at the nitrogen center.

N-Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic properties and can be used to direct further substitutions on the pyridine ring.

Reaction Scheme:

this compound --(Oxidizing agent)--> this compound-1-oxide

Quaternization:

The pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and attaches an alkyl group to it.

Reaction Scheme:

this compound + R-X --> 1-alkyl-4,6-dibromo-3-hydroxy-2-methylpyridinium halide

Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing this compound as a Synthon

The diverse reactivity of this compound makes it an excellent starting material for the construction of more complex molecular architectures. By strategically combining the reactions described above, a variety of polycyclic and heterocyclic systems can be synthesized.

For instance, a sequence of cross-coupling reactions at the bromine centers followed by intramolecular cyclization reactions involving the hydroxyl group or the pyridine nitrogen can lead to the formation of fused ring systems.

Table 2: Potential Synthetic Strategies for Complex Heterocycles

| Initial Reaction(s) | Cyclization Strategy | Resulting Heterocyclic System |

| Sonogashira coupling followed by etherification | Intramolecular cyclization onto the alkyne | Furo[3,2-b]pyridines |

| Suzuki coupling with an ortho-haloaryl boronic acid | Intramolecular Heck or Buchwald-Hartwig amination | Dibenzofuran or carbazole (B46965) derivatives containing a pyridine ring |

| N-oxidation followed by nucleophilic substitution | Intramolecular displacement of a bromine atom | Fused bicyclic N-oxides |

Through these and other multi-step synthetic sequences, this compound serves as a valuable platform for accessing novel and structurally diverse heterocyclic compounds with potential applications in various fields of chemistry.

Advanced Applications and Functional Development of 4,6 Dibromo 2 Methylpyridin 3 Ol and Its Derivatives

As a Building Block in Complex Organic Synthesis

The halogenated pyridine (B92270) core of 4,6-Dibromo-2-methylpyridin-3-ol serves as a valuable scaffold in the construction of more complex molecular architectures. The bromine atoms at the 4 and 6 positions, along with the hydroxyl and methyl groups, provide multiple reaction sites for functionalization and coupling reactions.

Researchers have utilized similar dibrominated aromatic compounds as key building blocks in various synthetic strategies. rsc.orgnih.gov For instance, the bromine atoms can be readily displaced or involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. whiterose.ac.uk This allows for the systematic elaboration of the pyridine ring, leading to the synthesis of a diverse array of derivatives with tailored properties.

The strategic placement of the bromo- and hydroxyl-substituents on the pyridine ring also influences the regioselectivity of subsequent reactions, a critical aspect in the synthesis of complex target molecules. The ability to selectively functionalize different positions on the ring makes compounds like this compound powerful tools for medicinal chemists and materials scientists. For example, similar dibromo-substituted heterocyclic compounds have been employed in the synthesis of fragment-based drug discovery libraries and in the development of organic semiconductors. nih.govwhiterose.ac.uk

In Coordination Chemistry and Ligand Design

The pyridine-3-ol moiety is a well-established ligand fragment in coordination chemistry, capable of binding to a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate chelating ligand, forming stable metal complexes.

Synthesis of Metal Complexes with Pyridinol Ligands

The synthesis of metal complexes using pyridinol-type ligands is a subject of extensive research. These ligands, including derivatives of this compound, can coordinate with various transition metals to form complexes with diverse geometries and electronic properties. The synthesis typically involves the reaction of the pyridinol ligand with a suitable metal salt in an appropriate solvent. ekb.eg The resulting metal complexes can exhibit a range of coordination modes, from simple mononuclear species to more complex polynuclear structures. nih.gov The nature of the substituents on the pyridinol ring can significantly influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complex.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridinol and related pyridine-based ligands have demonstrated significant potential in catalysis. scilit.comrsc.orgnih.gov The metal center in these complexes can act as a Lewis acid or participate in redox cycles, facilitating a variety of organic transformations. For example, iron terpyridine complexes have been shown to be effective catalysts for the degradation of phenols. nih.gov Similarly, copper(II) complexes with Schiff-base ligands derived from 2-aminopyridine (B139424) have shown remarkable catalytic activity in the synthesis of chalcone (B49325) derivatives. mdpi.com The catalytic performance of these complexes is often attributed to the unique electronic and structural properties imparted by the ligand framework. nih.gov The versatility of these systems allows for the development of catalysts for a broad spectrum of reactions, including cross-coupling reactions, hydrofunctionalization, and oxidation reactions. nih.gov

Development of Metal-Organic Frameworks (MOFs)

The ability of pyridinol ligands to bridge multiple metal centers makes them attractive building blocks for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands. The use of pyridine-based ligands, such as pyridine-3,5-dicarboxylic acid, has led to the formation of MOFs with diverse structural architectures and topologies. rsc.org

The introduction of functional groups, such as bromo and hydroxyl groups, onto the pyridinol ligand can influence the resulting MOF's properties, including its porosity, stability, and catalytic activity. For instance, an iron-based MOF assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine has been utilized as a recyclable catalyst for the hydroboration of alkynes. nih.gov The structural reconfiguration of MOFs, induced by the incorporation of pyridine-containing ligands, has also been shown to enhance catalytic activity, as seen in the oxygen evolution reaction. rsc.org

Development of Photoactive and Optoelectronic Materials

Pyridine-containing compounds are of significant interest in the development of photoactive and optoelectronic materials. The π-conjugated system of the pyridine ring can be readily modified to tune the material's electronic and photophysical properties. While specific research on this compound in this area is not extensively documented, the broader class of functionalized pyridines provides a strong precedent for its potential.

For example, polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments have been investigated as electron-transporting organic semiconductors. nih.gov These materials exhibit intramolecular charge transfer and, in some cases, thermally activated delayed fluorescence (TADF), making them promising for applications in organic light-emitting diodes (OLEDs). nih.gov The introduction of heavy atoms like bromine can also influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence. The combination of the pyridine core, hydroxyl group, and bromine atoms in this compound presents a platform for designing new materials with tailored photoactive and optoelectronic characteristics.

Biological Activity and Mechanistic Insights of this compound and its Analogs

Halogenated pyridines and their derivatives are known to exhibit a wide range of biological activities. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Research on analogs of this compound has revealed various biological effects. For instance, anilides of 4-bromo- and 4,6-dibromo-2-carboxysuccinanilic acids have demonstrated anti-inflammatory, analgesic, diuretic, fungistatic, and bacteriostatic activities. pharmj.org.ua Similarly, pyrimidine (B1678525) derivatives containing 4,6-disubstituted moieties have been shown to possess significant herbicidal activity. mdpi.com Furthermore, platinum(II) complexes incorporating a 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) ligand have exhibited antimicrobial and cytotoxic properties against cancer cell lines. ijcce.ac.ir The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors, and the nature and position of the substituents on the aromatic ring play a crucial role in determining their potency and selectivity. nih.gov

| Compound/Analog | Biological Activity | Reference |

| 4-Bromo- and 4,6-dibromo-2-carboxysuccinanilic acid anilides | Anti-inflammatory, analgesic, diuretic, fungistatic, bacteriostatic | pharmj.org.ua |

| 4,6-Disubstituted-pyrimidin-2-yloxy phenoxy acetates | Herbicidal | mdpi.com |

| Pt(II) complex with 4-Bromo-2,6-bis-hydroxymethyl-phenol | Antimicrobial, cytotoxic | ijcce.ac.ir |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Antibacterial, antifungal | nih.gov |

Investigation of Molecular Interactions with Biomolecules (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. nih.govmdpi.com

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular interactions can be applied to predict its binding behavior. The key structural features of the molecule are the pyridine ring, two bromine atoms, a hydroxyl group, and a methyl group. Each of these components has the potential to form specific interactions with amino acid residues within a protein's binding site. nih.gov

Hydrogen Bonds: The hydroxyl (-OH) group and the pyridine nitrogen are prime candidates for forming hydrogen bonds, which are highly directional and crucial for molecular recognition. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen typically acts as a hydrogen bond acceptor.

Halogen Bonds: The bromine atoms at positions 4 and 6 can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein.

Hydrophobic Interactions: The methyl (-CH₃) group provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov

π-Interactions: The aromatic pyridine ring can participate in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine (B10760008), arginine).

In silico docking studies on related pyridine derivatives have demonstrated their potential to inhibit various enzymes. For instance, studies on other substituted pyridines have shown that they can bind to the active sites of enzymes like cyclooxygenase (COX) or various kinases. nih.govmdpi.com A docking study on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors revealed that specific substitutions were crucial for achieving high potency, highlighting the importance of precise interactions within the target's binding pocket. nih.gov Similarly, docking analysis of other aza compounds has been used to identify optimal binding features for potential drug discovery. nih.gov

Table 1: Potential Molecular Interactions of this compound with Biomolecular Targets

| Functional Group | Potential Interaction Type | Potential Protein Partner (Amino Acid Residue) |

| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Bromine Atoms (-Br) | Halogen Bond, Hydrophobic | Carbonyl oxygen (backbone), Leucine, Valine |

| Pyridine Ring | π-π Stacking, Cation-π | Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |

| Methyl Group (-CH₃) | Hydrophobic (van der Waals) | Alanine, Valine, Leucine, Isoleucine |

Structure-Activity Relationship (SAR) Studies of Bromopyridinols

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com By identifying which functional groups and structural features are essential for potency, selectivity, and other pharmacological properties, SAR studies guide the optimization of lead compounds into viable drug candidates. collaborativedrug.com

For the class of bromopyridinols, including this compound, SAR studies aim to elucidate the role of the bromine and hydroxyl substituents on the pyridine core. While direct and extensive SAR data for this specific isomer is limited, general principles can be derived from research on other substituted pyridine derivatives. nih.govnih.gov

Key SAR insights from related pyridine compounds include:

Influence of Halogens: The presence, number, and position of halogen atoms on a pyridine ring significantly modulate a compound's biological activity. nih.gov Halogens like bromine can increase lipophilicity, potentially enhancing membrane permeability. They also act as key interaction points through halogen bonding. In some series of compounds, the presence of halogens has been shown to enhance antimicrobial or anticancer activity. nih.gov However, in other cases, the addition of bulky halogen atoms was found to decrease antiproliferative activity. nih.gov

Role of the Hydroxyl Group: The hydroxyl group is a critical feature, often involved in forming key hydrogen bonds with the target protein, which can anchor the molecule in the binding site. nih.gov Its position on the pyridine ring is crucial; a change in position can lead to a significant loss of activity if a key interaction is disrupted.

Impact of Methyl Group Position: The methyl group at the C2 position influences the molecule's steric profile and electronics. Its placement can affect the orientation of the molecule within a binding pocket and can contribute to hydrophobic interactions. SAR studies on related 4,6-dimethylpyridine derivatives have shown that alkyl groups can significantly influence antitubercular activity, with activity sometimes increasing with the length of an alkyl chain at certain positions. researchgate.net

A review of various pyridine derivatives indicated that the presence and position of -OH and halogen groups significantly affect their antiproliferative activity against different cancer cell lines. nih.gov For example, in a series of pyrazolopyridine derivatives developed as enterovirus inhibitors, modifications at four different positions of the core structure led to a comprehensive SAR understanding, identifying optimal substituents for antiviral activity. nih.gov

Table 2: Summary of General SAR Trends for Biologically Active Pyridine Derivatives

| Structural Modification | General Effect on Biological Activity | Rationale / Example |

| Addition/Position of Halogens (e.g., Br) | Can increase or decrease activity depending on the target and scaffold. | Increases lipophilicity and allows for halogen bonding; can also introduce steric hindrance. nih.gov |

| Presence/Position of Hydroxyl (-OH) Group | Generally crucial for activity, often enhancing it. | Acts as a key hydrogen bond donor/acceptor, anchoring the ligand in the target's active site. nih.gov |

| Addition of Alkyl (e.g., -CH₃) Groups | Activity is position-dependent; can increase potency. | Can improve hydrophobic interactions and modulate electronics. researchgate.net |

| Fusion of Additional Rings | Often increases potency. | Can introduce additional interaction points and optimize binding geometry. nih.gov |

Mechanistic Studies of Observed Biological Effects

Mechanistic studies are essential for understanding how a compound exerts its biological effects at a molecular level. nih.gov This involves identifying the specific cellular pathways and molecular targets that the compound modulates to produce a therapeutic or toxicological outcome. researchgate.net For this compound, while direct mechanistic data is scarce, insights can be extrapolated from studies on structurally related brominated and pyridine-containing molecules.

Based on its structure, several potential mechanisms of action can be hypothesized:

Enzyme Inhibition: Like many small heterocyclic molecules, bromopyridinols are potential enzyme inhibitors. The specific substitution pattern would determine target selectivity. For example, related compounds have been investigated as inhibitors of kinases, cyclooxygenases (COX), or monoamine oxidases (MAO). nih.govfrontiersin.org The mechanism would involve the compound binding to the enzyme's active or allosteric site, blocking its function and disrupting a pathological pathway.

Disruption of Protein-Protein Interactions: The compound could position itself at the interface of two proteins, disrupting a critical interaction necessary for a disease process.

Induction of Oxidative Stress: Pyridine and its derivatives have been shown to induce the formation of reactive oxygen species (ROS) in biological systems. nih.gov This can lead to cellular damage, including lipid peroxidation and DNA injury, which can trigger apoptosis (programmed cell death) in cancer cells. The brominated nature of the compound could influence its redox properties and its potential to engage in reactions that generate ROS.

Covalent Modification: The electron-deficient nature of the dibrominated pyridine ring could make it susceptible to nucleophilic attack from residues like cysteine or lysine on a target protein, leading to irreversible covalent inhibition. This mechanism is a known strategy for achieving high potency and prolonged duration of action in drug design. nih.gov

For example, studies on other brominated compounds have highlighted their ability to act as potent stimulators of human gamma delta T cells or to inhibit enzymes through interactions at their active sites. nih.gov Mechanistic investigations on pyridine exposure in model organisms have shown that it can destroy cell membranes and disrupt the normal conformation of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.gov

Table 3: Plausible Biological Mechanisms for Bromopyridinol Derivatives

| Plausible Mechanism | Description | Key Structural Feature(s) Involved |

| Competitive Enzyme Inhibition | The molecule binds to the active site of an enzyme, preventing the natural substrate from binding. | Hydroxyl and pyridine nitrogen forming H-bonds; aromatic ring π-stacking. |

| Kinase Inhibition | Binds to the ATP-binding pocket of a protein kinase, inhibiting phosphorylation signaling cascades. | Heterocyclic scaffold, H-bond donors/acceptors. |

| Induction of Apoptosis via Oxidative Stress | The compound promotes the generation of Reactive Oxygen Species (ROS), leading to cellular damage and programmed cell death. | Redox-active pyridine ring, potentially influenced by bromo-substituents. nih.gov |

| Covalent Inhibition | Forms a permanent covalent bond with a key amino acid residue in the target protein, causing irreversible inactivation. | Electron-deficient dibrominated pyridine ring susceptible to nucleophilic attack. |

Future Research Directions and Challenges in the Study of 4,6 Dibromo 2 Methylpyridin 3 Ol

Development of More Sustainable Synthetic Methodologies

The current synthetic routes to 4,6-Dibromo-2-methylpyridin-3-ol and related halogenated pyridines often rely on traditional bromination techniques that may involve harsh reagents and generate stoichiometric waste. A significant and impactful area of future research will be the development of greener and more sustainable synthetic methods.

Challenges and Research Directions:

Atom Economy and Waste Reduction: Future synthetic strategies should prioritize atom economy. This could involve exploring catalytic C-H activation and functionalization of a 2-methylpyridin-3-ol precursor, directly installing bromine atoms at the 4 and 6 positions with high selectivity. rsc.org The development of solid-supported brominating agents or recyclable catalytic systems could significantly reduce waste streams.

Greener Solvents and Reagents: Research into replacing hazardous solvents and brominating agents is crucial. The use of pyridinium (B92312) tribromide, a more manageable solid brominating agent, in greener solvents like ethanol (B145695) could be explored. researchgate.net Mechanochemical approaches, which minimize or eliminate the need for solvents, represent another promising avenue for the synthesis of related heterocyclic compounds and could be adapted for the bromination of pyridinols. researchgate.netul.ie

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis of this compound could lead to a more efficient and safer manufacturing process, particularly for bromination steps which are often highly exothermic.

Exploration of Novel Reactivity and Uncharted Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. The bromine atoms are susceptible to displacement or can participate in cross-coupling reactions, while the pyridinol core can undergo various transformations. Future research should aim to explore and harness this reactivity in novel ways.

Challenges and Research Directions:

Selective Cross-Coupling Reactions: A significant challenge lies in the selective functionalization at the C4 and C6 positions. Future work should focus on developing catalytic systems (e.g., palladium, copper, or nickel-based) that can selectively differentiate between the two bromine atoms, allowing for the stepwise introduction of different substituents. This would open up pathways to a vast array of new derivatives with tailored properties.

Novel Cycloaddition Reactions: The pyridine (B92270) ring can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct more complex fused heterocyclic systems. beilstein-journals.org Investigating the potential of this compound as a synthon in such transformations could lead to the discovery of novel molecular architectures with interesting biological or material properties.

Antioxidant Potential: Substituted 3-pyridinols have been identified as potent chain-breaking antioxidants. nih.gov The specific substitution pattern of this compound may influence its antioxidant capacity. Future studies should investigate its reactivity towards radicals and its potential as a novel antioxidant.

Advanced Materials and Device Applications

Pyridine-containing molecules are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics. The electronic properties of this compound make it a candidate for such applications.

Challenges and Research Directions:

Organic Semiconductors: Pyridine derivatives have been incorporated into organic semiconductor materials. google.com The electron-deficient nature of the dibrominated pyridine ring in this compound suggests it could function as an n-type or ambipolar material. Future research should involve synthesizing oligomers or polymers incorporating this moiety and characterizing their charge transport properties in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridinol functionality can act as a ligand for metal ions, enabling the construction of coordination polymers and MOFs. These materials can exhibit interesting photoluminescent, magnetic, or porous properties. mdpi.com The bromine atoms could also serve as reactive handles for post-synthetic modification of the resulting frameworks.

Fluorescent Probes: The inherent fluorescence of some pyridine derivatives can be modulated by their environment. acs.org Research into the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent probes for sensing ions or biomolecules.

Deeper Understanding of Structure-Function Relationships Through Integrated Experimental and Computational Approaches

A comprehensive understanding of how the specific arrangement of substituents in this compound dictates its properties and reactivity is essential for its rational design in various applications. An integrated approach combining experimental studies with computational modeling will be key to unlocking this understanding.

Challenges and Research Directions:

Computational Modeling of Reactivity and Electronic Properties: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. rsc.orgresearchgate.netresearchgate.net Such studies can help predict the regioselectivity of reactions, rationalize spectroscopic data, and guide the design of new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies: If this compound or its derivatives show biological activity, QSAR studies can be employed to build predictive models that correlate specific structural features with the observed activity. researchgate.netnih.govnih.gov This can accelerate the discovery of more potent analogues. For example, understanding how the electronic properties conferred by the bromine and hydroxyl groups influence a particular biological endpoint would be a key focus.

Elucidation of Intermolecular Interactions: The hydroxyl group and the nitrogen atom of the pyridine ring can participate in hydrogen bonding, which can significantly influence the compound's solid-state packing and its interactions with biological targets or other molecules in materials. rsc.orgresearchgate.net Combining experimental techniques like X-ray crystallography with computational analyses of non-covalent interactions will provide a detailed picture of these crucial interactions.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dibromo-2-methylpyridin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 2-methylpyridin-3-ol. A two-step approach is common:

Bromination : Use liquid bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. The 4- and 6-positions are activated for electrophilic substitution due to the electron-donating hydroxyl and methyl groups.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials and diastereomers .

- Key Variables : Temperature control minimizes over-bromination. Excess bromine reduces yield due to side reactions.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : The methyl group (2-position) appears as a singlet (δ 2.4–2.6 ppm). Hydroxyl protons (3-position) are typically broad due to hydrogen bonding but may be absent if deuterated solvents are used.

- ¹³C NMR : Bromine’s electronegativity deshields adjacent carbons (C4 and C6: δ 115–125 ppm). The methyl carbon (C2) resonates at δ 20–25 ppm.

- 2D NMR (COSY, HSQC) : Confirms coupling between aromatic protons and distinguishes substitution patterns .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer :

- Light Sensitivity : Brominated pyridinols degrade under UV light. Store in amber glass vials at –20°C.

- Moisture Sensitivity : The hydroxyl group promotes hydrolysis. Use desiccants (silica gel) in storage containers.

- Stability Testing : Monitor via HPLC (C18 column, methanol/water mobile phase) over 6 months to assess degradation products .

Advanced Research Questions

Q. How does computational chemistry explain the regioselectivity of bromination in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate electrostatic potential maps and Fukui indices. The 4- and 6-positions exhibit higher electron density due to resonance effects from the hydroxyl and methyl groups, favoring electrophilic attack.

- Transition State Modeling : Identify intermediates using B3LYP/6-31G(d) basis sets. Results align with experimental observations of >90% regioselectivity .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- X-ray Refinement : Use SHELXL (via Olex2) to refine crystal structures. Discrepancies in bond lengths (e.g., C-Br vs. C-O) may arise from thermal motion or hydrogen bonding. Apply anisotropic displacement parameters for heavy atoms.

- Cross-Validation : Compare experimental IR (C-Br stretch: 550–600 cm⁻¹) and XRD data. Adjust scaling factors in refinement to minimize R1 values (<5%) .

Q. How can kinetic studies optimize the bromination reaction for large-scale synthesis?

- Methodological Answer :

- Rate Monitoring : Use in-situ UV-Vis spectroscopy (λ = 280 nm) to track bromine consumption. Pseudo-first-order kinetics reveal rate constants (k) dependent on solvent polarity.

- Scale-Up Considerations : Replace NBS with Br₂ in flow reactors for continuous synthesis. Maintain a Br₂:substrate ratio of 2.1:1 to avoid side products.

- Yield Maximization : Quench excess bromine with Na₂S₂O₃ and isolate via fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.